molecular formula C8H6N2O2 B2693371 2-(Furan-3-YL)pyrimidin-4-OL CAS No. 1159817-11-4

2-(Furan-3-YL)pyrimidin-4-OL

Cat. No.: B2693371
CAS No.: 1159817-11-4
M. Wt: 162.148
InChI Key: TYIGXXPCJXTGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-YL)pyrimidin-4-OL is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound features a pyrimidine ring fused with a furan ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-YL)pyrimidin-4-OL typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method is the reaction of 3-furylamine with a pyrimidine-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-YL)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-ylpyrimidin-4-one, while reduction may produce 2-(furan-3-yl)pyrimidin-4-amine .

Scientific Research Applications

2-(Furan-3-YL)pyrimidin-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-YL)pyrimidin-4-OL
  • 2-(Thiophen-3-YL)pyrimidin-4-OL
  • 2-(Pyridin-3-YL)pyrimidin-4-OL

Uniqueness

2-(Furan-3-YL)pyrimidin-4-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(furan-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIGXXPCJXTGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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